molecular formula C17H10F3N3O B13033373 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine

2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine

Cat. No.: B13033373
M. Wt: 329.28 g/mol
InChI Key: LUOLNLBOSYQHOT-UHFFFAOYSA-N
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Description

2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethynyl group linked to a pyridine ring

Preparation Methods

The synthesis of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions. The resulting product is then subjected to column chromatography for purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves its interaction with specific molecular targets. For instance, it acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR5. This interaction modulates the receptor’s activity, leading to various downstream effects, including changes in neuroplasticity and signaling pathways . The compound’s high affinity and selectivity for mGluR5 make it a valuable tool in studying this receptor’s role in different physiological and pathological processes.

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H10F3N3O

Molecular Weight

329.28 g/mol

IUPAC Name

2-[2-[1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]ethynyl]pyridine

InChI

InChI=1S/C17H10F3N3O/c18-17(19,20)24-16-8-6-15(7-9-16)23-12-13(11-22-23)4-5-14-3-1-2-10-21-14/h1-3,6-12H

InChI Key

LUOLNLBOSYQHOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CN(N=C2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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